molecular formula C15H16N4O5S B156228 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- CAS No. 126598-30-9

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)-

Cat. No. B156228
M. Wt: 364.4 g/mol
InChI Key: GPAAEEJPAGNGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their antidiabetic and anti-inflammatory effects.

Mechanism Of Action

The exact mechanism of action of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- is not fully understood. However, studies have shown that it acts as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, decreased inflammation, and improved lipid profiles.

Biochemical And Physiological Effects

Studies have shown that 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- exhibits antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

Future research on 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- could focus on the following directions:
1. Investigating its potential as an anticancer agent
2. Optimizing its therapeutic potential by elucidating its exact mechanism of action
3. Developing derivatives with improved pharmacological properties
4. Investigating its potential as a treatment for neurodegenerative diseases
5. Investigating its potential as a treatment for metabolic disorders other than diabetes, such as obesity and dyslipidemia.

Synthesis Methods

The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-5-thiol with ethyl chloroacetate in the presence of potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound exhibits antidiabetic, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential as an anticancer agent.

properties

CAS RN

126598-30-9

Product Name

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)-

Molecular Formula

C15H16N4O5S

Molecular Weight

364.4 g/mol

IUPAC Name

2-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetic acid

InChI

InChI=1S/C15H16N4O5S/c1-22-10-4-8(5-11(23-2)13(10)24-3)14-16-17-15-19(14)18-9(7-25-15)6-12(20)21/h4-5H,6-7H2,1-3H3,(H,20,21)

InChI Key

GPAAEEJPAGNGKP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)CC(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)CC(=O)O

Other CAS RN

126598-30-9

synonyms

2-[9-(3,4,5-trimethoxyphenyl)-5-thia-1,2,7,8-tetrazabicyclo[4.3.0]nona -2,6,8-trien-3-yl]acetic acid

Origin of Product

United States

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